molecular formula C8H8ClN3O2 B14662443 Acetyl chloride 4-nitrophenylhydrazone CAS No. 39209-25-1

Acetyl chloride 4-nitrophenylhydrazone

Katalognummer: B14662443
CAS-Nummer: 39209-25-1
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: CFIKOWBSAOYPIS-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl chloride 4-nitrophenylhydrazone is a chemical compound that combines the properties of acetyl chloride and 4-nitrophenylhydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl chloride 4-nitrophenylhydrazone typically involves the reaction of acetyl chloride with 4-nitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetyl chloride and 4-nitrophenylhydrazine, with the reaction often taking place in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of acetyl chloride 4-nitrophenylhydrazone involves its reactivity with nucleophiles and reducing agents. The acetyl chloride moiety can undergo nucleophilic substitution, while the nitro group in the 4-nitrophenylhydrazone can be reduced to an amine. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetyl chloride 4-nitrophenylhydrazone is unique due to its combination of an acyl chloride and a nitrophenylhydrazone moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .

Eigenschaften

CAS-Nummer

39209-25-1

Molekularformel

C8H8ClN3O2

Molekulargewicht

213.62 g/mol

IUPAC-Name

(1E)-N-(4-nitrophenyl)ethanehydrazonoyl chloride

InChI

InChI=1S/C8H8ClN3O2/c1-6(9)10-11-7-2-4-8(5-3-7)12(13)14/h2-5,11H,1H3/b10-6+

InChI-Schlüssel

CFIKOWBSAOYPIS-UXBLZVDNSA-N

Isomerische SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/Cl

Kanonische SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.